

The Definitive Guide to the IUPAC Nomenclature of Diamantane

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Compound of Interest

Compound Name: Congressane

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This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for diamantane, a prominent member of the diamondoid class of compounds. It delves into the systematic naming conventions, including the von Baeyer system, and discusses the widely used trivial and specialized nomenclature. This document also presents a detailed experimental protocol for the synthesis of diamantane and summarizes its key characterization data.

Introduction to Diamantane

Diamantane (C₁₄H₂₀), also known as **congressane** or diadamantane, is a saturated polycyclic hydrocarbon with a rigid, cage-like structure composed of two fused adamantane units.^{[1][2]} Its unique properties, such as high thermal stability, chemical inertness, and precise three-dimensional structure, make it and its derivatives attractive scaffolds in medicinal chemistry, materials science, and nanotechnology. A clear and unambiguous naming system is paramount for effective scientific communication and drug development.

IUPAC Nomenclature of the Diamantane Core

The systematic name for diamantane, according to the IUPAC's von Baeyer system for polycyclic alkanes, is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane.^{[1][3][4]} This name precisely describes the intricate bridged and fused ring system of the molecule.

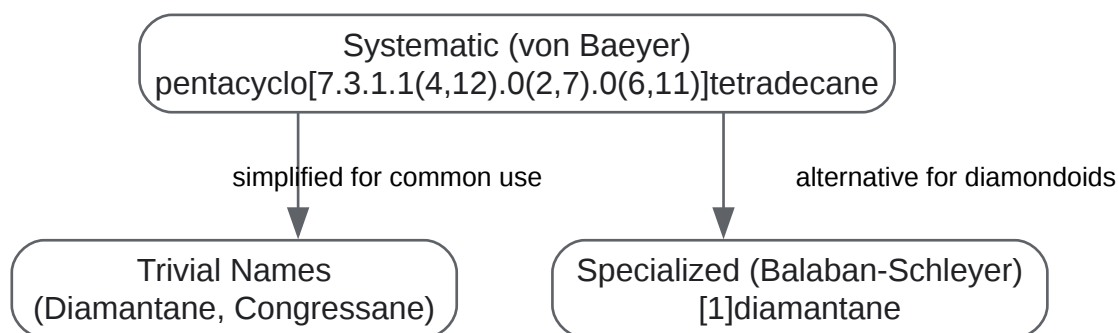
For practical purposes and historical reasons, the trivial names "diamantane" and "**congressane**" are widely accepted and used in scientific literature.[5][6] The name "**congressane**" was coined because the molecule was the emblem of the 1963 IUPAC Congress in London.[5][6]

A summary of the different nomenclature systems for the diamantane core is presented in Table 1.

Nomenclature System	Name	Reference
Systematic (von Baeyer)	pentacyclo[7.3.1.1 ⁴ ,12.0 ² ,7.0 ⁶ ,11]tetradecane	[3][4]
Trivial	Diamantane	[5]
Trivial	Congressane	[6]
Trivial	Diadamantane	[3]
Balaban-Schleyer	[7]diamantane	[4]

Table 1: Nomenclature Systems for the Diamantane Core

The relationship between these nomenclature systems can be visualized as a hierarchy, with the systematic name providing the most structural information and the trivial names offering convenience.



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Caption: A diagram illustrating the hierarchical relationship between the different nomenclature systems for diamantane.

Numbering of the Diamantane Skeleton

The correct numbering of the carbon skeleton is crucial for naming substituted diamantane derivatives. According to the von Baeyer system, the numbering begins at a bridgehead carbon and proceeds along the longest path to the next bridgehead. The remaining bridges are then numbered. While a detailed step-by-step numbering guide for diamantane is complex, computational chemistry software is often employed to generate the correct IUPAC name and numbering for its derivatives.^{[7][8]} For substituted diamondoids, the IUPAC von Baeyer nomenclature provides a unique locant for each carbon atom, which is essential for specifying the position of substituents.^{[8][9]}

Nomenclature of Substituted Diamantanes

Substituents on the diamantane core are indicated by prefixes, with their positions designated by the corresponding number of the carbon atom to which they are attached.

Examples:

- Diamantane-1,6-diol: The IUPAC name is pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-1,6-diol.^[10]
- A carboxylic acid derivative: The IUPAC name is pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid.^[7]

The Balaban-Schleyer Nomenclature for Diamondoids

For more complex diamondoids, the von Baeyer system can become cumbersome. The Balaban-Schleyer nomenclature offers a more straightforward system based on the connectivity of the adamantane units.^{[4][7]} In this system, diamantane is designated as ^[7]diamantane.^[4] This nomenclature is particularly useful for distinguishing between isomers of higher diamondoids.^[7]

Experimental Protocol: Synthesis of Diamantane

The synthesis of diamantane is typically achieved through the Lewis acid-catalyzed rearrangement of a suitable polycyclic precursor.^[2] A detailed protocol for the synthesis from hydrogenated Binor-S is provided below.^[3]

Reaction: Rearrangement of hydrogenated Binor-S to Diamantane.

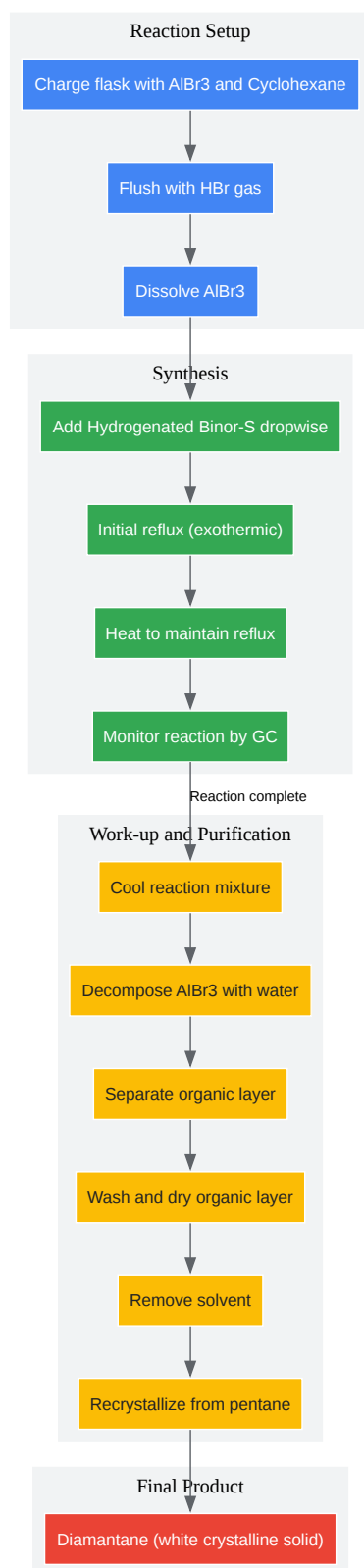
Reagents and Materials:

- Hydrogenated Binor-S
- Aluminum bromide (AlBr_3), fresh
- Cyclohexane
- Hydrogen bromide (HBr) gas
- Diethyl ether
- Pentane
- 500-mL three-necked flask
- Reflux condenser with a drying tube
- Magnetic stirrer
- Dropping funnel

Procedure:

- A 500-mL, three-necked flask, equipped with a reflux condenser, a drying tube, a magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane.
- The apparatus is flushed with hydrogen bromide gas.

- Once the aluminum bromide has dissolved, 100 g (0.532 mole) of hydrogenated Binor-S is added dropwise to the rapidly stirred solution.
- The reaction mixture will reflux for a short period without external heating. The progress of the reaction should be monitored by gas chromatography (GC).
- After the initial reflux subsides, the mixture is heated to maintain reflux until all the starting material is consumed.
- After the reaction is complete, the mixture is cooled, and the aluminum bromide is decomposed by the slow addition of water.
- The organic layer is separated, washed with water, and dried.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from pentane to yield diamantane as a white crystalline solid.



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Caption: A workflow diagram illustrating the key steps in the synthesis of diamantane from hydrogenated Binor-S.

Characterization Data

The identity and purity of synthesized diamantane can be confirmed using various analytical techniques. Key spectroscopic data are summarized in Table 2.

Technique	Data	Reference
^1H NMR (CDCl_3)	δ 1.68 (s, 20H)	[3]
Mass Spectrometry (70 eV)	Molecular Ion (M^+): m/z 188. Prominent fragments at m/z 91.	[11][12]
Melting Point	244-245 °C	[3]

Table 2: Spectroscopic and Physical Data for Diamantane

Conclusion

A thorough understanding of the IUPAC nomenclature of diamantane is essential for researchers in academia and industry. While the systematic von Baeyer name provides a rigorous description of its structure, the trivial name "diamantane" is universally accepted for convenience. For more complex diamondoid structures, the Balaban-Schleyer nomenclature offers a practical alternative. The provided experimental protocol and characterization data serve as a valuable resource for the synthesis and identification of this important cage hydrocarbon.

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